1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one is a spirocyclic compound that features a unique structural motif. Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom. This particular compound contains an oxetane ring fused with an azaspiro ring system, making it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .
Aplicaciones Científicas De Investigación
1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored as a structural alternative to morpholine in drug discovery projects due to its metabolic robustness and hydrogen bonding capacity.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biological Studies: The compound’s ability to bind to specific enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), makes it a valuable tool in studying enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one involves its interaction with molecular targets such as enzymes. For instance, its binding to the His194 residue of NAD(P)H:quinone oxidoreductase 1 (NQO1) facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic applications in cancer treatment, where NQO1 is over-expressed in cancer cell lines.
Comparación Con Compuestos Similares
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
3,3-Difluoroazetidine hydrochloride: A related compound with a different substituent pattern.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A bicyclic compound with a different ring fusion.
Uniqueness: 1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents .
Propiedades
IUPAC Name |
1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-3-10(13)12-6-4-11(5-7-12)8-14-9-11/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCAAVJOMNOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.